2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
This compound is a quinazolinone-based acetamide derivative characterized by a benzodioxole-substituted methyl group at position 3, a morpholine ring at position 6, and a sulfanyl-acetamide moiety linked to a 4-ethylphenyl group. The presence of the benzodioxole group may enhance metabolic stability, while the morpholine ring could improve solubility and target binding .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O5S/c1-2-20-3-6-22(7-4-20)31-28(35)18-40-30-32-25-9-8-23(33-11-13-37-14-12-33)16-24(25)29(36)34(30)17-21-5-10-26-27(15-21)39-19-38-26/h3-10,15-16H,2,11-14,17-19H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEXXPQKRVSWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The benzodioxole moiety is introduced via a Friedel-Crafts acylation reaction, followed by the incorporation of the morpholine ring through nucleophilic substitution reactions. The final step involves the formation of the sulfanylacetamide linkage under mild conditions, often using thiol reagents and acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for key steps, employing catalysts to enhance reaction rates, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinazolinone core or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazolinone derivatives, thiol derivatives.
Substitution: Functionalized benzodioxole or morpholine derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide exhibit promising anti-HIV properties . Studies have shown that modifications to the benzodioxole moiety can enhance antiviral potency, with some derivatives achieving effective inhibition of HIV integrase at low micromolar concentrations .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor , particularly against acetylcholinesterase and α-glucosidase. These enzymes are critical in the treatment of conditions such as Alzheimer's disease and type 2 diabetes mellitus (T2DM). Preliminary studies suggest that the compound may act as a noncompetitive inhibitor of acetylcholinesterase, showing significant inhibitory activity comparable to established drugs .
Oxidative Stress Protection
In vitro studies have demonstrated that 2-({3-[(2H-1,3-benzodioxol-5-y)methyl]-6-(morpholin-4-y)-4-oxo-3,4-dihydroquinazolin-2-y}sulfanyl)-N-(4-ethylphenyl)acetamide provides neuroprotective effects against oxidative stress. The compound has been shown to reduce cell death in neuronal cultures exposed to oxidative agents like hydrogen peroxide (H₂O₂), suggesting its potential utility in treating neurodegenerative diseases characterized by oxidative damage .
Case Study 1: Anti-HIV Activity
A study focused on synthesizing new anti-HIV agents based on the structure of this compound found that specific modifications significantly increased antiviral potency. The most effective derivative exhibited an EC50 value comparable to leading antiviral therapies .
Case Study 2: Neuroprotection
Research involving cellular models of neurodegeneration indicated that this compound could significantly reduce apoptosis rates in neuronal cells subjected to oxidative stress. This suggests a therapeutic potential for conditions like Alzheimer's disease .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiviral | Effective against HIV integrase; potential for further development as an antiviral agent. |
| Enzyme Inhibition | Inhibitory effects on acetylcholinesterase and α-glucosidase; implications for T2DM and Alzheimer's treatment. |
| Neuroprotection | Protects neuronal cells from oxidative stress; potential application in neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The benzodioxole moiety may enhance binding affinity through π-π interactions, while the morpholine ring can improve solubility and bioavailability. The sulfanylacetamide linkage allows for the formation of covalent bonds with target proteins, leading to prolonged inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their modifications are summarized in Table 1 .
Key Observations :
- Substituent Influence : The 4-ethylphenyl group in the target compound may confer lipophilicity, enhancing membrane permeability compared to fluorophenyl or trimethylphenyl analogs .
- Core Heterocycles: Morpholine (target) vs. Benzodioxole-methyl may offer π-π stacking advantages over chlorophenyl groups .
Physicochemical and Pharmacokinetic Profiling
Data from molecular networking (MS/MS fragmentation cosine scores) and Tanimoto similarity indexing highlight structural relationships:
- Tanimoto Coefficient: The target compound shares ~65–70% structural similarity with morpholinone-containing analogs (e.g., ), suggesting comparable solubility and logP profiles.
- Metabolite Dereplication : LC-MS/MS analysis of related acetamides indicates that sulfanyl-linked side chains undergo Phase II metabolism (glucuronidation), while benzodioxole groups resist oxidative degradation .
Bioactivity Correlations
- Anti-Exudative Activity : Analogous sulfanyl-acetamides (e.g., ) exhibit dose-dependent anti-inflammatory effects, with ED50 values comparable to diclofenac sodium (8 mg/kg). The target compound’s benzodioxole group may enhance potency by reducing ROS-mediated tissue damage .
Biological Activity
The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Structural Overview
This compound features a quinazoline core linked to a benzodioxole moiety , which is often associated with various pharmacological properties. The presence of a morpholine group enhances its solubility and bioavailability, making it a candidate for further pharmacological investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For example, it interacts with glycogen synthase kinase 3 beta (GSK3B), which plays a crucial role in various cellular processes including metabolism and cell cycle regulation .
- Modulation of Signaling Pathways : By affecting signaling pathways such as Wnt and insulin signaling, the compound can influence cell proliferation and differentiation. It has been shown to regulate transcription factors that are critical for these pathways .
- Induction of Apoptosis : In cancer cells, this compound has demonstrated the ability to trigger programmed cell death through various apoptotic pathways, enhancing its potential as an anticancer agent .
Biological Activity
Recent studies have highlighted the biological activities of this compound across various domains:
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism involves:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Apoptotic Induction : It activates caspase pathways leading to apoptosis, as evidenced by increased levels of cleaved PARP in treated cells .
Antimicrobial Properties
The antimicrobial activity of the compound has been assessed against both Gram-positive and Gram-negative bacteria. Preliminary results suggest:
- Inhibition of Bacterial Growth : The compound shows moderate antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against specific strains such as Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
Neuroprotective Effects
The compound also exhibits neuroprotective effects, potentially beneficial in neurodegenerative diseases. It modulates pathways involved in neuronal survival and reduces oxidative stress markers in neuronal cells .
Case Studies
- Cancer Cell Studies : A study conducted on various cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability compared to control groups. The IC50 values ranged from 10 to 25 µM depending on the cell line.
- Microbial Assays : In a series of antimicrobial tests, the compound was found to be effective against Bacillus subtilis with an MIC value significantly lower than that for E. coli, suggesting selective activity against certain bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
